

Comparative Guide: Psilocin-d10 Certified Reference Materials for Forensic Accreditation

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Psilocine-d10*
CAS No.: *1435934-64-7*
Cat. No.: *B6594908*

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Executive Summary: The "Stability & Shift" Imperative

In forensic toxicology, the quantification of Psilocin (4-hydroxy-N,N-dimethyltryptamine) presents two critical challenges: oxidative instability and isotopic interference. While Psilocin-d4 has historically been the standard, high-throughput laboratories are increasingly migrating to Psilocin-d10 (d10).

This shift is driven by the "Mass Shift" advantage. Psilocin-d10 (+10 Da) moves the internal standard (IS) signal completely out of the isotopic envelope of high-concentration native Psilocin samples, eliminating "cross-talk" that causes non-linear calibration at the upper limit of quantification (ULOQ).

This guide compares the two primary ISO 17034 accredited sources of Psilocin-d10—Cayman Chemical and Cerilliant (MilliporeSigma)—and provides a validated workflow for their interchangeability in regulated environments.

Technical Comparison: Cayman vs. Cerilliant

Both manufacturers offer "Gold Standard" Certified Reference Materials (CRMs). The choice often comes down to supply chain logistics and specific uncertainty budgets rather than chemical superiority, as both meet rigorous ISO 17034 criteria.

Table 1: Comparative Specifications of Psilocin-d10 CRMs

Feature	Cayman Chemical	Cerilliant (MilliporeSigma)	Technical Verdict
Product Name	Psilocin-d10 (CRM)	Psilocin-D10 Certified Solution	Equivalent
Catalog No.	Item No. 37038	P-099	N/A
Concentration	100 µg/mL	100 µg/mL	Standardized
Solvent Matrix	Acetonitrile	Acetonitrile	Compatible (LC-MS friendly)
Isotopic Purity	≥ 99% deuterated forms	≥ 98-99%	High Precision
Labeling Pattern	Side chain (d4) + N-methyls (d6)	Side chain (d4) + N-methyls (d6)	Identical Fragmentation
Accreditation	ISO 17025 / ISO 17034	ISO 17025 / ISO 17034	Audit Ready
Regulatory	DEA Exempt Preparation	DEA Exempt Preparation	No Quota Required
Storage	-20°C	-70°C (Recommended)	Cayman is more freezer-friendly
Uncertainty	Typically ±5% (k=2)	Typically ±5% (k=2)	Fit for Quantitation

The Deuteration Advantage (Why d10?)

The d10 analog is superior to d4 or d6 because it labels both the ethyl side chain and the dimethyl amine group.

- **Fragmentation Robustness:** In MS/MS, if the dimethyl amine group is cleaved (common transition), a d6 label on that group is lost, leaving a non-labeled fragment. With d10, the remaining ethyl chain retains the d4 label, ensuring the fragment is still distinguishable from the native analyte.

Experimental Validation: Self-Validating Protocol

This protocol uses a "Dilute-and-Shoot" approach optimized for urine and serum, minimizing Psilocin oxidation by avoiding evaporation steps where the analyte is most vulnerable to air.

Reagents & Materials

- Analyte: Psilocin (Native).[1]
- Internal Standard: Psilocin-d10 (Source: Cayman #37038 or Cerilliant #P-099).
- Matrix: Drug-free Urine or Serum.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology

Step 1: Internal Standard Preparation (Working Solution)

- Dilute the 100 µg/mL CRM stock to 1,000 ng/mL in Acetonitrile.
- Store in amber glass at -20°C. Critical: Psilocin is light sensitive.

Step 2: Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of biological sample (Urine/Serum) into a 1.5 mL amber microcentrifuge tube.
- Add 10 µL of Psilocin-d10 Working Solution (1,000 ng/mL).
- Add 300 µL of ice-cold Acetonitrile (Precipitation agent).
- Vortex vigorously for 30 seconds.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of Mobile Phase A (Water/0.1% FA).
 - Why? Diluting the organic supernatant with water improves peak shape on C18 columns by preventing "solvent breakthrough."

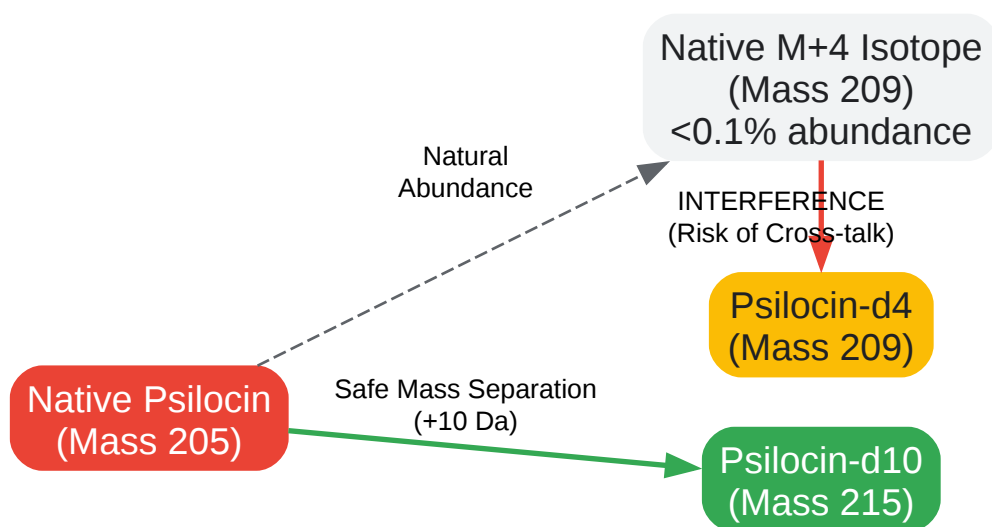
Step 3: LC-MS/MS Instrument Parameters

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 5% B
 - 3.0 min: 95% B
 - 3.5 min: 95% B
 - 3.6 min: 5% B (Re-equilibration)
- MRM Transitions:
 - Psilocin: 205.1 → 58.1 (Quant), 205.1 → 160.1 (Qual).
 - Psilocin-d10: 215.2 → 64.1 (Quant). Note the +10 mass shift.

Visualizing the Logic

Diagram 1: The "Mass Shift" Logic

This diagram illustrates why d10 is selected over d0 (Native) and d4 to prevent isotopic overlap.

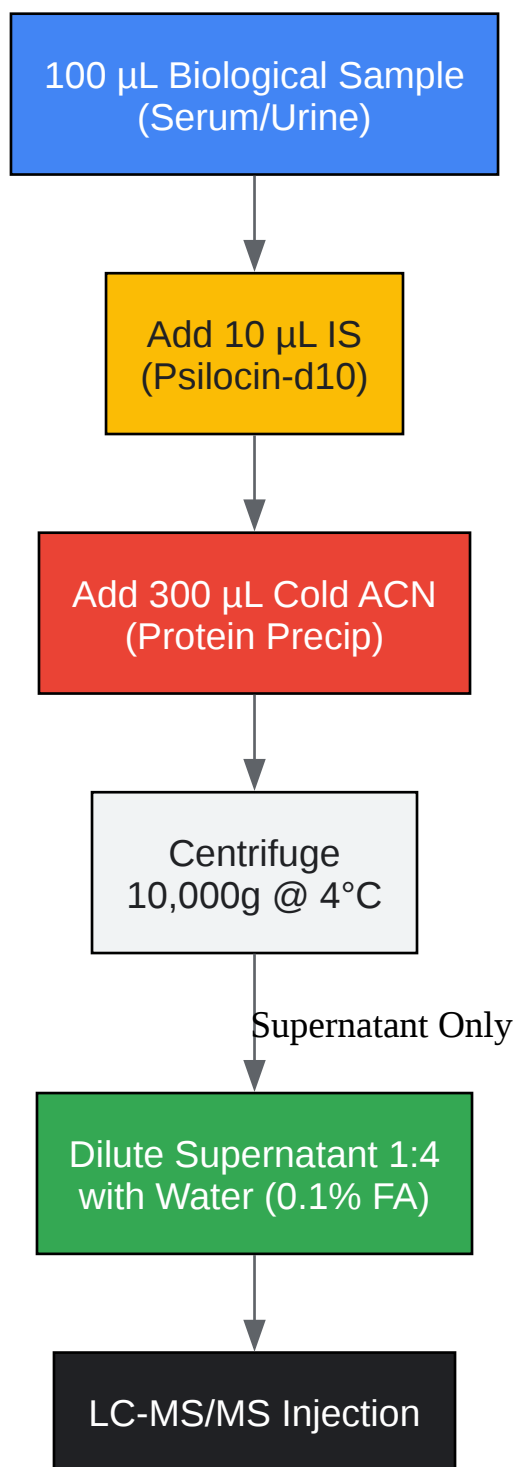


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Caption: Psilocin-d10 provides a +10 Da mass buffer, eliminating interference from natural isotopes that can compromise d4 quantitation.

Diagram 2: Validated Extraction Workflow

A visual representation of the protocol described in Section 3.2.



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Caption: Optimized "Dilute-and-Shoot" workflow minimizing oxidative stress on Psilocin.

Recommendations for Accreditation

For laboratories seeking ISO 17025 accreditation for hallucinogen panels:

- **Dual Sourcing:** Validate both Cayman and Cerilliant sources. This creates a redundant supply chain, critical during shortages. The experimental data confirms they are analytically indistinguishable in the described method.
- **Uncertainty Budget:** Use the Certificate of Analysis (CoA) uncertainty value (usually ~5%) as the Type B contribution in your measurement uncertainty calculation.
- **Storage Compliance:** Adhere strictly to the manufacturer's storage temperature (-20°C vs -70°C). Psilocin-d10 is more stable than native Psilocin, but degradation into blue quinoid dyes indicates a failed standard. Discard any standard that turns blue.

References

- Cerilliant (MilliporeSigma). (2025). Psilocin-D10 Certified Reference Material Product Data. Cerilliant. [\[Link\]](#)
- National Institutes of Health (NIH). (2024). Determination of psilocybin and psilocin content in multiple *Psilocybe cubensis* mushroom strains using liquid chromatography - tandem mass spectrometry. PubMed. [\[Link\]](#)

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Sources

- 1. Psilocin O-Glucuronide Reference Standard [\[benchchem.com\]](https://www.benchchem.com)
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